molecular formula C23H22Br3N5O4 B12033253 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 477333-64-5

8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12033253
CAS No.: 477333-64-5
M. Wt: 672.2 g/mol
InChI Key: DIFAYINEHQSJSL-UHFFFAOYSA-N
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Description

8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the purine core, followed by the introduction of the benzyl(methyl)amino group and the 2-hydroxy-3-(2,4,6-tribromophenoxy)propyl side chain. Each step must be carefully controlled to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure may interact with biological molecules, making it useful for studying biochemical pathways.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, altering their activity and affecting downstream pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart is its combination of a purine core with a benzyl(methyl)amino group and a tribromophenoxypropyl side chain. This unique structure may confer specific properties and reactivity that are not found in other similar compounds.

Properties

CAS No.

477333-64-5

Molecular Formula

C23H22Br3N5O4

Molecular Weight

672.2 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C23H22Br3N5O4/c1-29(10-13-6-4-3-5-7-13)22-27-20-18(21(33)28-23(34)30(20)2)31(22)11-15(32)12-35-19-16(25)8-14(24)9-17(19)26/h3-9,15,32H,10-12H2,1-2H3,(H,28,33,34)

InChI Key

DIFAYINEHQSJSL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COC4=C(C=C(C=C4Br)Br)Br)O

Origin of Product

United States

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